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Compound of Interest

Compound Name: JH-X-119-01

Cat. No.: B10825151

An In-depth Technical Guide to JH-X-119-01: A Covalent IRAK1 Inhibitor For Researchers,
Scientists, and Drug Development Professionals

Introduction

JH-X-119-01 is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-
Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in innate immune signaling
pathways.[1][2][3][4][5] Dysregulation of IRAKL1 is implicated in various neoplastic disorders,
particularly in B-cell ymphomas with MYD88 mutations, such as Waldenstrom's
macroglobulinemia (WM) and the ABC subtype of Diffused Large B-cell Lymphoma (DLBCL).[1]
[3][6] JH-X-119-01 was developed as a selective probe to investigate IRAK1 biology and for
potential therapeutic development.[1][7] This document provides a comprehensive technical
overview of its biochemical properties, mechanism of action, and the experimental protocols
used for its characterization.

Mechanism of Action

JH-X-119-01 functions as an irreversible inhibitor of IRAK1.[1][7] It contains an acrylamide
"warhead" that forms a covalent bond with a specific cysteine residue, C302, within the kinase
domain of IRAKL1.[1][4][7] This covalent modification permanently inactivates the enzyme,
blocking its downstream signaling functions. The importance of this covalent interaction is
highlighted by the significantly reduced potency of its reversible analogue.[6] Mass
spectrometry studies have confirmed that JH-X-119-01 preferentially labels C302 over other
cysteine residues like C307.[1][6]
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Quantitative Data Summary

The inhibitory activity and selectivity of JH-X-119-01 have been characterized through various
biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Biochemical Activi | Selectivi

Target Parameter Value Notes

Apparent ICso in a

IRAK1 ICso0 9nM biochemical assay.[1]
[41[5][61181[°]
Tested at

IRAK4 % Inhibition No inhibition concentrations up to

10 pM.[1][6][8]

Off-target kinase.[1][4]
[6]

YSKA4 ICso0 57 nM

ICso0 not determined
due to lack of
N commercially
MEK3 - Identified as off-target )
available assays at

the time of the study.
[1](6]

Scanned against 468
) Selectivity Score kinases at 1 uM,
Kinome Scan 0.01 o ]
(5(10)) indicating exceptional

selectivity.[1][4][6]

Table 2: Cellular Activity

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b10825151?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7667833/
https://www.probechem.com/products_JH-X-119-01.html
https://www.selleckchem.com/products/jh-x-119-01.html
https://iwmf.com/wp-content/uploads/2021/01/Hatcher-Treon_Gray-IRAK1-inhibitor-JH-X-119-01-Med-Chem-Letters_Nov2020.pdf
https://www.medchemexpress.com/jh-x-119-01.html
https://www.mdpi.com/1420-3049/29/10/2226
https://pmc.ncbi.nlm.nih.gov/articles/PMC7667833/
https://iwmf.com/wp-content/uploads/2021/01/Hatcher-Treon_Gray-IRAK1-inhibitor-JH-X-119-01-Med-Chem-Letters_Nov2020.pdf
https://www.medchemexpress.com/jh-x-119-01.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7667833/
https://www.probechem.com/products_JH-X-119-01.html
https://iwmf.com/wp-content/uploads/2021/01/Hatcher-Treon_Gray-IRAK1-inhibitor-JH-X-119-01-Med-Chem-Letters_Nov2020.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7667833/
https://iwmf.com/wp-content/uploads/2021/01/Hatcher-Treon_Gray-IRAK1-inhibitor-JH-X-119-01-Med-Chem-Letters_Nov2020.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7667833/
https://www.probechem.com/products_JH-X-119-01.html
https://iwmf.com/wp-content/uploads/2021/01/Hatcher-Treon_Gray-IRAK1-inhibitor-JH-X-119-01-Med-Chem-Letters_Nov2020.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

) Mutation
Cell Lines Parameter Value Range Notes
Status
Demonstrates
moderate
WM, DLBCL, ] o
cytotoxic activity
and other ]
MYD88 mutated ECso 0.59-9.72 uyM in cancer cell
lymphoma cell ]
] lines dependent
lines
on IRAK1

signaling.[1][6]

Signaling Pathway

IRAK1 is a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R)
signaling pathways, which are fundamental to the innate immune response.[10][11][12][13]
Upon receptor activation by pathogens or cytokines, the adaptor protein MyD88 is recruited,
which in turn recruits and activates IRAK family kinases, including IRAK1.[1][11][12] Activated
IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading to the
activation of downstream pathways, most notably the NF-kB and MAPK pathways, which drive
the expression of pro-inflammatory genes.[11][12][13] In certain B-cell ymphomas, a common
L265P mutation in MYD88 leads to constitutive activation of this pathway, promoting malignant
cell survival and proliferation.[1][13]

Click to download full resolution via product page

Caption: The IRAK1 signaling pathway and the inhibitory action of JH-X-119-01.
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Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize JH-X-
119-01.

Biochemical Kinase Assay (IRAK1 Inhibition)

e Objective: To determine the in vitro potency (ICso) of JH-X-119-01 against IRAK1.
o Methodology: A fixed time-point biochemical assay was likely performed.

o Recombinant human IRAK1 enzyme is incubated with a range of concentrations of JH-X-
119-01 in assay buffer.

o The reaction is initiated by the addition of ATP and a suitable peptide substrate.
o The mixture is incubated for a specified time at a controlled temperature (e.g., 30°C).

o The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is
often done using methods like ADP-Glo™ Kinase Assay, which measures ADP production
as an indicator of kinase activity.

o The percentage of inhibition at each concentration is calculated relative to a DMSO
control.

o 1Cso values are determined by fitting the dose-response data to a four-parameter logistic
equation using graphing software.

Intact Protein Mass Spectrometry for Covalent Labeling

o Objective: To confirm that JH-X-119-01 forms a covalent bond with IRAK1.
e Methodology:

o Recombinant IRAK1 protein is incubated with an excess of JH-X-119-01 or a DMSO
vehicle control for a set period.

o The samples are subjected to Liquid Chromatography-Mass Spectrometry (LC-MS)
analysis.
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o The total mass of the protein is measured. A mass shift corresponding to the molecular
weight of JH-X-119-01 (452.47 g/mol) in the inhibitor-treated sample compared to the
control confirms the formation of a covalent adduct.[7]

Peptide Mapping by Nanoflow LC-MS/MS

» Objective: To identify the specific amino acid residue (C302) that is covalently modified by
JH-X-119-01.

o Methodology:

o IRAK1 protein, covalently labeled with JH-X-119-01 as described above, is subjected to
proteolytic digestion (e.g., using trypsin).

o The resulting peptide mixture is analyzed by nanoflow liquid chromatography coupled to
tandem mass spectrometry (LC-MS/MS).[1]

o The MS/MS fragmentation spectra of the peptides are analyzed to identify the peptide
containing the covalent modification.

o The specific site of modification (C302) is pinpointed by identifying the fragment ions that
carry the mass of the inhibitor.[1][6]
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Caption: Workflow for the characterization of JH-X-119-01.

Cellular Proliferation/Viability Assays

e Objective: To determine the cytotoxic effects (ECso) of JH-X-119-01 on cancer cell lines.
o Methodology:

o Cells (e.g., MYD88-mutated DLBCL and WM cell lines) are seeded in 96-well plates and
allowed to adhere overnight.[1]

o Cells are treated with a serial dilution of JH-X-119-01 for a specified duration (e.g., 72
hours).

o Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP
levels as an indicator of metabolically active cells.
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o Luminescence is read on a plate reader.

o ECso values are calculated by normalizing the data to DMSO-treated controls and fitting to
a dose-response curve.

Synergy Studies

e Objective: To evaluate if JH-X-119-01 acts synergistically with other targeted agents like the
BTK inhibitor ibrutinib.[1]

o Methodology:

o Cancer cells are treated with varying concentrations of JH-X-119-01 and ibrutinib, both
alone and in combination, across a dose matrix.

o Cell viability is measured after a set incubation period.

o The results are analyzed using the Chou-Talalay method to calculate a Combination Index
(CI). ACl value less than 1 indicates synergy, a value equal to 1 indicates an additive
effect, and a value greater than 1 indicates antagonism.[1]

Conclusion

JH-X-119-01 is a well-characterized, potent, and highly selective covalent inhibitor of IRAK1.[1]
Its demonstrated ability to irreversibly bind to C302 allows for the specific interrogation of
IRAK1-dependent signaling.[1][7] With proven anti-proliferative activity in MYD88-mutated B-
cell lymphoma cell lines and synergistic effects with clinically relevant inhibitors, JH-X-119-01
stands as a valuable chemical probe for basic research and a foundational tool for the
development of novel therapeutics targeting IRAK1-driven diseases.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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